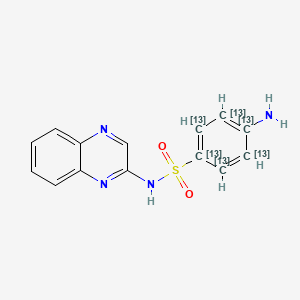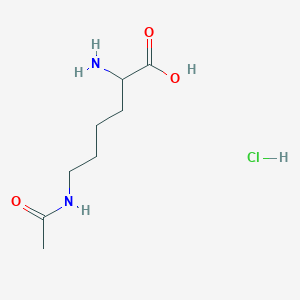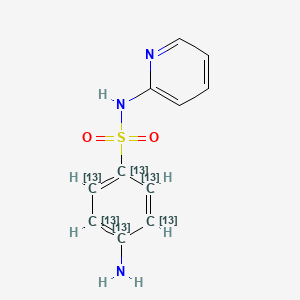
3b-tert-Butyldimethylsilyloxy-17-methyl-5a-androstane-17b-ol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3b-tert-Butyldimethylsilyloxy-17-methyl-5a-androstane-17b-ol-d5 is a complex organic molecule. It is characterized by its multiple chiral centers and the presence of deuterium atoms, which are isotopes of hydrogen. This compound is a derivative of cyclopenta[a]phenanthrene, a structure commonly found in steroids and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the protection of hydroxyl groups, introduction of deuterium atoms, and formation of the cyclopenta[a]phenanthrene core The tert-butyl(dimethyl)silyl group is often used as a protecting group for hydroxyl functionalities due to its stability under various reaction conditions
Industrial Production Methods
Industrial production of such complex molecules typically involves optimizing the synthetic route to maximize yield and minimize the number of steps. This often includes the use of automated synthesizers and high-throughput screening methods to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The ketone or aldehyde functionalities can be reduced back to alcohols using reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other protecting groups or functional groups using fluoride sources like TBAF (Tetrabutylammonium fluoride).
Common Reagents and Conditions
Oxidation: PCC, DMP
Reduction: NaBH4, LiAlH4
Substitution: TBAF
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group will yield a ketone or aldehyde, while reduction will revert it back to an alcohol.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the field of steroid chemistry.
Biology: Its deuterium-labeled analogs are used in metabolic studies to trace the pathways of steroid metabolism.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors involved in steroid metabolism, altering their activity. The presence of deuterium atoms can affect the rate of metabolic reactions, providing insights into the mechanisms of these processes.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: A naturally occurring steroid with a similar cyclopenta[a]phenanthrene core.
Testosterone: Another steroid with a similar structure but different functional groups.
Estradiol: A steroid hormone with a similar core structure but different substituents.
Uniqueness
The uniqueness of 3b-tert-Butyldimethylsilyloxy-17-methyl-5a-androstane-17b-ol-d5 lies in its multiple chiral centers and the presence of deuterium atoms. These features make it a valuable tool for studying stereochemistry and isotope effects in chemical and biological systems.
Properties
CAS No. |
853904-64-0 |
|---|---|
Molecular Formula |
C26H48O2Si |
Molecular Weight |
425.8 g/mol |
IUPAC Name |
(3S,5S,8R,9S,10S,13S,14S,17S)-3-[tert-butyl(dimethyl)silyl]oxy-16,16-dideuterio-10,13-dimethyl-17-(trideuteriomethyl)-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C26H48O2Si/c1-23(2,3)29(7,8)28-19-11-14-24(4)18(17-19)9-10-20-21(24)12-15-25(5)22(20)13-16-26(25,6)27/h18-22,27H,9-17H2,1-8H3/t18-,19-,20+,21-,22-,24-,25-,26-/m0/s1/i6D3,16D2 |
InChI Key |
YTSGDPVPFSGBCK-CYGKRSOZSA-N |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4(C)O)C)O[Si](C)(C)C(C)(C)C |
Isomeric SMILES |
[2H]C1(C[C@H]2[C@@H]3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@@]1(C([2H])([2H])[2H])O)C)C)O[Si](C)(C)C(C)(C)C)[2H] |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4(C)O)C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methylbenzenesulfinic acid;7-oxa-2-azaspiro[3.5]nonane](/img/structure/B1514373.png)
![ethyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1514374.png)






![1-[10-[3-[Bis(trideuteriomethyl)amino]propyl]phenothiazin-2-yl]ethanone;hydrochloride](/img/structure/B1514384.png)





